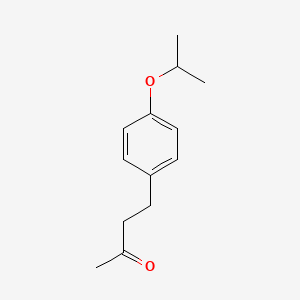
4-(4-Isopropoxy-phenyl)-butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Isopropoxy-phenyl)-butan-2-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to a butan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxy-phenyl)-butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropoxyphenol with butan-2-one under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-Isopropoxyphenol and butan-2-one.
Reagents: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropoxy-phenyl)-butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-Isopropoxyphenyl)-butanoic acid.
Reduction: Formation of 4-(4-Isopropoxyphenyl)-butan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Isopropoxy-phenyl)-butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxy-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylphenol: Similar structure but lacks the butan-2-one moiety.
4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropoxy group.
4-(4-Isopropoxyphenyl)-butanoic acid: An oxidized derivative of 4-(4-Isopropoxy-phenyl)-butan-2-one.
Uniqueness
This compound is unique due to the presence of both the isopropoxy group and the butan-2-one moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)butan-2-one |
InChI |
InChI=1S/C13H18O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3 |
InChI Key |
LYACMSNCVPKXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















